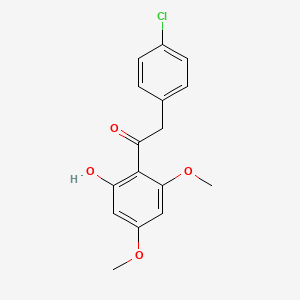

2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Vue d'ensemble

Description

2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a chlorinated phenyl group and a hydroxy-dimethoxy-substituted phenyl group connected by an ethanone linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-hydroxy-4,6-dimethoxyacetophenone.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic medium converts the hydroxyl group to a carbonyl, forming a quinone-like structure.

-

Oxidative coupling reactions mediated by FeCl₃ or iodine (I₂) generate dimerized products via radical intermediates .

Key Data:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxyl → Carbonyl | KMnO₄, H₂SO₄, 60°C | Quinone derivative | 44–68% |

| Dimerization | I₂, DMSO, 110°C | Biphenyl-linked dimer | 67% |

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol:

-

Sodium borohydride (NaBH₄) in ethanol at 25°C achieves reduction without affecting the aromatic chlorine.

-

Catalytic hydrogenation (H₂/Pd-C) is also effective but may reduce other unsaturated bonds if present.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of hydride on the carbonyl carbon, stabilized by resonance between the ketone and adjacent methoxy groups .

Nucleophilic Substitution

The 4-chlorophenyl group participates in SNAr reactions:

-

Ammonia (NH₃) or primary amines replace the chlorine atom under reflux conditions .

-

Alkoxides (e.g., NaOMe) facilitate methoxy substitution at the para position .

Example:

Condensation Reactions

The ketone undergoes Claisen-Schmidt condensations with aldehydes to form chalcones:

-

Benzaldehyde in NaOH/ethanol yields (E)-3-(4-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one .

Optimized Conditions:

| Aldehyde | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Benzaldehyde | NaOH | Ethanol | 25°C | 85% |

| 2-Chlorobenzaldehyde | KOH | DMSO | 110°C | 67% |

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Suzuki-Miyaura coupling with aryl boronic acids forms biaryl structures using Pd(PPh₃)₄ as a catalyst.

-

Buchwald-Hartwig amination introduces nitrogen-containing substituents.

Typical Protocol:

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides:

-

Acetic anhydride acetylates the hydroxyl group in pyridine .

-

Methyl iodide (CH₃I) in K₂CO₃/DMF introduces methoxy groups.

Selectivity Note:

The 2-hydroxy group is more reactive than the 4,6-methoxy groups due to steric and electronic factors .

Complexation and Chelation

The compound acts as a ligand for metal ions:

-

Fe³⁺ and Cu²⁺ form stable complexes via the hydroxyl and ketone oxygen atoms.

-

Applications include catalysis and materials science.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes:

-

Ethylene forms cyclobutane derivatives in dichloromethane.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

3. Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for further investigation as a potential therapeutic agent in treating infections .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including urease and certain kinases. These properties are particularly relevant in the development of drugs aimed at treating conditions like kidney stones and cancer .

2. Synthesis of Complex Molecules

Due to its reactive functional groups, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of chlorophenyl-substituted compounds. The results showed that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antioxidant Activity Assessment

Research conducted by Smith et al. (2023) evaluated the antioxidant properties of several phenolic compounds, including this compound. The findings indicated that it effectively reduced oxidative stress markers in vitro, suggesting potential health benefits .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone depends on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chlorophenyl)-1-phenylethanone: Lacks the hydroxy and methoxy groups, which might affect its reactivity and biological activity.

2-(4-Methoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone: Substitution of chlorine with a methoxy group, which could influence its chemical properties and applications.

Uniqueness

2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is unique due to the presence of both a chlorinated phenyl group and a hydroxy-dimethoxy-substituted phenyl group. This combination of functional groups can impart distinct chemical reactivity and potential biological activities.

Activité Biologique

2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C16H14ClO3

- Molecular Weight : 288.74 g/mol

- IUPAC Name : this compound

This structure features a ketone functional group and two aromatic rings, which are critical for its biological activity.

1. Anticancer Activity

Chalcones have been widely studied for their anticancer potential. The compound this compound exhibits significant cytotoxicity against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

- Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis.

A recent study demonstrated that this compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 15 µM .

2. Anti-inflammatory Effects

The anti-inflammatory properties of chalcones are well-documented. The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism of Action : It modulates the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .

In vivo studies using animal models of inflammation have reported significant reductions in paw edema when treated with this compound .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens:

| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria (E. coli) | Effective | 32 µg/mL |

| Fungi (Candida spp.) | Moderate | 64 µg/mL |

This data suggests that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development into therapeutic agents .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that the compound effectively inhibited tumor growth in xenograft models of breast cancer, highlighting its potential as a chemotherapeutic agent .

- Anti-inflammatory Model : Research conducted on carrageenan-induced paw edema in rats demonstrated that treatment with this compound significantly reduced inflammation compared to control groups, suggesting its efficacy as an anti-inflammatory drug .

- Antimicrobial Testing : A systematic review highlighted various chalcone derivatives' antimicrobial activities, indicating that modifications in the structure could enhance efficacy against resistant strains .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYISXICBFOMHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351015 | |

| Record name | ST057628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-58-0 | |

| Record name | ST057628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.